Azulene

Catalog No.
S564610
CAS No.
275-51-4
M.F
C10H8
M. Wt
128.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azulene

CAS Number

275-51-4

Product Name

Azulene

IUPAC Name

azulene

Molecular Formula

C10H8

Molecular Weight

128.17 g/mol

InChI

InChI=1S/C10H8/c1-2-5-9-7-4-8-10(9)6-3-1/h1-8H

InChI Key

CUFNKYGDVFVPHO-UHFFFAOYSA-N

SMILES

Array

Synonyms

Bicyclo[5.3.0]decapentaene; Cyclopentacycloheptene; NSC 89248

Canonical SMILES

C1=CC=C2C=CC=C2C=C1

The exact mass of the compound Azulene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89248. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Azulenes - Supplementary Records. It belongs to the ontological category of ortho-fused bicyclic arene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Soothing. However, this does not mean our product can be used or applied in the same or a similar way.

Azulene is a non-alternant bicyclic aromatic hydrocarbon (C10H8) characterized by a fused five- and seven-membered ring system. In industrial and advanced laboratory procurement, it serves as a critical structural core for organic optoelectronics, stimuli-responsive polymers, and specialized colorimetric sensors [1]. Unlike its alternant isomer naphthalene, azulene features an inherent intramolecular charge transfer from the seven-membered to the five-membered ring, yielding a highly polarized ground state. This distinct electronic architecture translates into high processability for direct electrophilic functionalization and unique photophysical properties, making it an indispensable precursor when standard benzenoid aromatics fail to provide the necessary optoelectronic or regioselective reactivity profiles [1].

Substituting azulene with its cheaper isomer naphthalene or naturally occurring alkylated derivatives like guaiazulene fundamentally compromises target material performance and synthetic viability. Naphthalene lacks a permanent dipole moment and possesses a wide HOMO-LUMO gap, rendering it inactive in visible-light optoelectronic applications and requiring aggressive catalytic conditions for functionalization [1]. While guaiazulene offers a lower-cost azulenic core, its native methyl and isopropyl substituents sterically block the critical 1, 4, and 7 positions. This steric hindrance prevents the formation of linear, unhindered 1,3-linked conjugated polymers and alters the electrochemical reduction potential, making pure unsubstituted azulene the only viable choice for de novo synthesis of precision linear oligomers and high-performance dipolar materials [2].

Inherent Molecular Polarity for Dipolar Material Construction

Azulene's non-alternant structure induces an unequal electron density distribution, resulting in a permanent dipole moment of 1.08 D. In direct contrast, its alternant isomer naphthalene has a dipole moment of 0 D [1]. This quantitative difference in polarity is critical for procurement in optoelectronics, as azulene's built-in dipole allows it to function as an electron reservoir or donor in nonlinear optical (NLO) materials and molecular rectifiers without requiring extensive pre-functionalization with polar groups.

Evidence DimensionPermanent Dipole Moment
Target Compound Data1.08 D
Comparator Or BaselineNaphthalene (0 D)
Quantified Difference1.08 D difference
ConditionsStandard ground-state molecular property

Enables the direct synthesis of highly polar, functionalized optoelectronic materials that cannot be constructed from non-polar benzenoid precursors.

Narrow HOMO-LUMO Gap for Visible-Region Absorption

The non-alternant nature of azulene depresses its HOMO-LUMO gap compared to common alternant aromatic molecules. Quantitative spectroscopic analysis reveals that azulene possesses a HOMO-LUMO band gap of approximately 3.33 eV, significantly narrower than the 4.79 eV gap of naphthalene [1]. This reduced gap facilitates strong absorption in the visible region (S0 to S1 transition at lower energy), making azulene an optimal building block for narrow-bandgap organic field-effect transistors (OFETs) and photovoltaic cells.

Evidence DimensionHOMO-LUMO Band Gap
Target Compound Data3.33 eV
Comparator Or BaselineNaphthalene (4.79 eV)
Quantified Difference1.46 eV narrower band gap
ConditionsElectronic state energy calculations and spectroscopic validation

Provides the necessary electronic architecture for visible-light absorption and low-energy charge transport in organic semiconductors.

Unhindered Regioselectivity in Polymer Synthesis

While guaiazulene is a common low-cost azulene derivative, it contains methyl and isopropyl groups at the 1, 4, and 7 positions. This substitution pattern severely restricts its utility in synthesizing linear conjugated polymers, as the critical 1-position is sterically blocked. Pure azulene provides completely unhindered 1- and 3-positions, which are highly susceptible to catalyst-free electrophilic aromatic substitution [1]. This allows for the efficient, high-yield synthesis of 1,3-linked polyazulenes and extended π-conjugated systems that are synthetically inaccessible using guaiazulene.

Evidence DimensionAvailable Electrophilic Sites for Polymerization
Target Compound DataUnhindered 1- and 3-positions available for linear coupling
Comparator Or BaselineGuaiazulene (1-position blocked by methyl group)
Quantified DifferenceEnables 1,3-linear polymerization vs. forced branched or alternative coupling
ConditionsElectrophilic aromatic substitution and cross-coupling polymerization

Critical for manufacturers requiring linear, defect-free conjugated polymer backbones for advanced material formulations.

Synthesis of Narrow-Bandgap Organic Semiconductors

Directly leveraging its 3.33 eV HOMO-LUMO gap, azulene is the preferred core for developing OFETs and organic photovoltaic (OPV) materials where visible-light absorption and low-energy electron transitions are required, outperforming UV-limited alternant aromatics [1].

Development of Nonlinear Optical (NLO) Materials

Utilizing its inherent 1.08 D dipole moment, azulene serves as a highly effective polar building block for NLO chromophores and molecular rectifiers. Its built-in polarity eliminates the need for complex pre-functionalization steps required when using non-polar benzenoid precursors [1].

Production of Linear Conjugated Polyazulenes

Capitalizing on its unhindered 1,3-positions, pure azulene is procured for the catalyst-free electrophilic synthesis of strictly linear π-conjugated polymers, avoiding the structural defects and steric limitations imposed by substituted analogs like guaiazulene[2].

XLogP3

3.2

Exact Mass

128.062600255 Da

Monoisotopic Mass

128.062600255 Da

Heavy Atom Count

10

LogP

3.2 (LogP)

Melting Point

99.0 °C

UNII

82R6M9MGLP

Related CAS

82451-56-7

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 4 of 42 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 42 companies with hazard statement code(s):;
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anti-Inflammatory Agents, Non-Steroidal

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

275-51-4

Metabolism Metabolites

PAH metabolism occurs in all tissues, usually by cytochrome P-450 and its associated enzymes. PAHs are metabolized into reactive intermediates, which include epoxide intermediates, dihydrodiols, phenols, quinones, and their various combinations. The phenols, quinones, and dihydrodiols can all be conjugated to glucuronides and sulfate esters; the quinones also form glutathione conjugates. (L10)

Wikipedia

Azulene

Use Classification

Cosmetics -> Soothing

General Manufacturing Information

Azulene: ACTIVE

Dates

Last modified: 08-15-2023

Impact assessment of azulene and chromium on growth and metabolites of wheat and chilli cultivars under biosurfactant augmentation

Ratan Singh, Dheeraj Rathore
PMID: 31629906   DOI: 10.1016/j.ecoenv.2019.109789

Abstract

Dye azulene and heavy metal chromium are two different types of persistent toxic compounds present in textile effluent. These compounds contaminate the soil and harm plant productivity during unchecked disposal of textile effluent to the farm soil. Environmental and safety concerns associated with crops, soil, and human health encourage the exploration of biological tools to control the issue. We hereby propose the application of biosurfactant (lipopeptide) to reduce the toxic effects of azulene and chromium in plants. Results of the study indicated that the augmentation of biosurfactant with azulene and chromium promoted seed germination, plant biomass, specific leaf weight (SLW), chlorophyll content, protein content, soluble sugar and ascorbic acid concentration in cultivars of wheat and chilli. Decreasing the level of proline under biosurfactant augmentation further confirms the reduction of oxidative stress caused by azulene and chromium amendment. The results indicated that lipopeptide biosurfactant could be an effective biological tool to reduce the toxic effect of persistent substances in soil, thus maintaining soil health and sustainable agriculture.


Sodium azulene sulfonate reverses multidrug resistance in K562/A02 cells

Ziwei Wang, Na Zhou, Jianqi Zhao, Xin Zhang
PMID: 31880526   DOI:

Abstract

Overexpression of p-glycoprotein (p-gp) is the main cause of multidrug resistance and chemotherapy failure in leukemia. Sodium azulene sulfonate (SAS) was used to reverse the multidrug resistance of human leukemia adriamycin-resistant strain K562/A02, and the underlying mechanism was investigated. Human leukemia cell line K562 and drug-resistant cell line K562/A02 in logarithmic phase were used in this study. After 48 hours of treatment of K562/A02 cells with SAS, the intrinsic cytotoxicity of chlorogenic acid and its sensitivity to adriamycin (ADM) were determined with MTT assay. The degree of reversal was calculated. Using ADM accumulation and rhodamine 123 efflux experiments, the average fluorescence intensity of ADM and rhodamine 123 (Rh123) in chlorogenic acid-treated K562/A02 cells was determined flow cytometrically. The expressions of p-gp, t-Akt and p-Akt in K562/A02 cells were assayed using Western blotting. SAS had almost no cytotoxic effect, and the degree of inhibition was only about 20% at the highest concentration of 100 mu-M. The EC50 of MDR reversal by SAS was in the nano range (539±37nM), and it had a high selectivity index for normal cells (>185). The accumulation of ADM in drug-resistant cells was increased significantly after treatment with 1 and 5 mu-M SAS, while the efflux of Rh123 was significantly inhibited, suggesting that SAS reversed MDR by inhibiting p-gp function. Western blotting experiments showed that SAS downregulated the expression of p-gp by inhibiting PI3K/Akt signaling pathway. This contributed to the reversal of drug resistance.SAS effectively reverses multidrug resistance in vitro by inhibiting the function of p-gp in K562/A02 cells, through a mechanism involving downregulation of the P13K/Akt signaling pathway. Therefore, SAS may be a potential candidate drug for reversal of MDR.


SPME-GC-MS & metal oxide E-Nose 18 sensors to validate the possible interactions between bio-active terpenes and egg yolk volatiles

Mostafa Gouda, Meihu Ma, Long Sheng, Xiaole Xiang
PMID: 31554071   DOI: 10.1016/j.foodres.2019.108611

Abstract

This study was focused on the differences between three concentrations of four safe bio-active volatile terpenes and natural compounds (trans-cinnamaldehyde, thymol, menthol, and vanillin) on the egg yolk volatile components. In which, Headspace Solid phase Micro Extraction (HS-SPME) followed by GC/MS were used for volatiles analysis, and electronic nose (E-Nose) with 18 sensors was used for the aroma pattern. In the results, a total of 111 different volatile compounds were identified by using GC/MS. Some ketones, amines, nitro and organic acid compounds such as hexanone were significantly reduced after using these compounds. On the other hand, first principal components (PC1) of trans-cinnamaldehyde (0.1%) was decreased significantly (p < .05) to -4.8 ± 0.8, compared to the control with 4.3 ± 2.1. And, it increased benzaldehyde and nonanal peaks area significantly to 46.56 ± 14.46 and 9.22 ± 4.81 MPA. In menthol (0.1%), the content of d-limonene was decreased to 4.65 ± 0.49 MPA, compared to the control with 14.16 ± 4.95 MPA. On the other hand, by E-Nose, vanillin (0.1%) PC1 was decreased significantly to -4.48 ± 0.43. Moreover, thymol (0.1%) decreased hydrocarbon sensation to 0.448 ± 0.005. And, vanillin (0.1%) decreased hydrogen sulfide and ketones sensation to 0.169 ± 0.01 and 0.344 ± 0.01, respectively. In conclusion, this study is providing novel information to understand the effects of bio-active molecules on the biological fatty media volatility. Also, it explains how terpenes can protect egg yolk media from the unacceptable odor formation which results from the degradation of its lipids and proteins.


Tuning π-Acceptor/σ-Donor Ratio of the 2-Isocyanoazulene Ligand: Non-Fluorinated Rival of Pentafluorophenyl Isocyanide and Trifluorovinyl Isocyanide Discovered

Mason D Hart, John J Meyers Jr, Zachary A Wood, Toshinori Nakakita, Jason C Applegate, Nathan R Erickson, Nikolay N Gerasimchuk, Mikhail V Barybin
PMID: 33673291   DOI: 10.3390/molecules26040981

Abstract

Isocyanoazulenes (CNAz) constitute a relatively new class of isocyanoarenes that offers rich structural and electronic diversification of the organic isocyanide ligand platform. This article considers a series of 2-isocyano-1,3-X
-azulene ligands (X = H, Me, CO
Et, Br, and CN) and the corresponding zero-valent complexes thereof, [(OC)
Cr(2-isocyano-1,3-X
-azulene)]. Air- and thermally stable, X-ray structurally characterized 2-isocyano-1,3-dimethylazulene may be viewed as a non-benzenoid aromatic congener of 2,6-dimethyphenyl isocyanide (2,6-xylyl isocyanide), a longtime "workhorse" aryl isocyanide ligand in coordination chemistry. Single crystal X-ray crystallographic {Cr-CNAz bond distances}, cyclic voltametric {
(Cr
)},
C NMR {δ(
CN), δ(
CO)}, UV-vis {dπ(Cr) → pπ*(CNAz) Metal-to-Ligand Charge Transfer}, and FTIR {ν
, ν
, k
} analyses of the [(OC)
Cr(2-isocyano-1,3-X
-azulene)] complexes provided a multifaceted, quantitative assessment of the π-acceptor/σ-donor characteristics of the above five 2-isocyanoazulenes. In particular, the following inverse linear relationships were documented: δ(
CO
) vs. δ(
CN), δ(
CO
) vs. δ(
CN), and δ(
CO
) vs. k
force constant. Remarkably, the
electron withdrawing capability of the 2-isocyano-1,3-dicyanoazulene ligand rivals those of perfluorinated isocyanides CNC
F
and CNC
F
.


Structure-Activity Relationships of 1-Benzoylazulenes at the OX

Ainoleena Turku, Teppo O Leino, Lasse Karhu, Jari Yli-Kauhaluoma, Jyrki P Kukkonen, Erik A A Wallén, Henri Xhaard
PMID: 30892823   DOI: 10.1002/cmdc.201900074

Abstract

We previously demonstrated the potential of di- or trisubstituted azulenes as ligands (potentiators, weak agonists, and antagonists) of the orexin receptors. In this study we investigated 27 1-benzoylazulene derivatives, uncovering seven potentiators of the orexin response on OX
and two weak dual orexin receptor agonists. For potentiators, replacement of the azulene scaffold by indole retained the activity of four out of six compounds. The structure-activity relationships for agonism and potentiation can be summarized into a bicyclic aromatic ring system substituted with two hydrogen-bond acceptors (1-position, benzoyl; 6-position, carboxyl/ester) within 7-8 Å of each other; a third acceptor at the 3-position is also well tolerated. The same pharmacophoric signature is found in the preferred conformations of the orexin receptor agonist Nag26 from molecular dynamics simulations. Subtle changes switch the activity between weak agonism and potentiation, suggesting overlapping binding sites.


Effects of photodynamic therapy with azulene on peripheral blood mononuclear cell viability and singlet oxygen formation

Teerasak Damrongrungruang, Nuaefah Kitchindaopat, Patreeya Thanasothon, Kriravee Theeranut, Patcharaporn Tippayawat, Chaiyapong Ruangsuwan, Banyong Suwannee
PMID: 30381257   DOI: 10.1016/j.pdpdt.2018.10.015

Abstract

We aimed to investigate the effect of azulene on peripheral blood mononuclear cells (PBMCs) viability and singlet oxygen formation.
1 × 10
PBMCs were cultured in a 96-well plate in RPMI-1640 supplemented with 10% FBS (37 °C, 5% CO
) for 24 h. Each well was treated for 30 min with each azulene concentration between 0-500 μM and activated by a 625 ± 5 nm light emitting diode (power 20-23 mW) at energy densities of 0-200 J/cm
. MTT cell viability was recorded using a spectrophotometer at a 570 nm. 9,10-Dimethylanthracene (DMA) was utilized for the measurement of singlet oxygen, using a fluorescence spectrophotometer at 375 and 436 nm as the excitation and emission wavelengths, respectively. Optical density, relative fluorescence units were compared using one-way ANOVA and a post-hoc test. The correlation between the cell number and singlet oxygen amount was analyzed by the Spearman correlation test.
Azulene at all concentrations with 4.2 J/cm
light significantly induced singlet oxygen formation. 15 μM azulene with 4.2, 100, or 200 J/cm
light significantly reduced PBMC viability. The inverse relationship between the cell viability and singlet oxygen amount was observed.
An optimum azulene concentration + red light energy density decreased PBMC viability via singlet oxygen formation.


Azulene-A Bright Core for Sensing and Imaging

Lloyd C Murfin, Simon E Lewis
PMID: 33445502   DOI: 10.3390/molecules26020353

Abstract

Azulene is a hydrocarbon isomer of naphthalene known for its unusual colour and fluorescence properties. Through the harnessing of these properties, the literature has been enriched with a series of chemical sensors and dosimeters with distinct colorimetric and fluorescence responses. This review focuses specifically on the latter of these phenomena. The review is subdivided into two sections. Section one discusses turn-on fluorescent sensors employing azulene, for which the literature is dominated by examples of the unusual phenomenon of azulene protonation-dependent fluorescence. Section two focuses on fluorescent azulenes that have been used in the context of biological sensing and imaging. To aid the reader, the azulene skeleton is highlighted in blue in each compound.


Painting argyrins blue: Negishi cross-coupling for synthesis of deep-blue tryptophan analogue β-(1-azulenyl)-l alanine and its incorporation into argyrin C

Erik Stempel, Robert Franz-Xaver Kaml, Nediljko Budisa, Markus Kalesse
PMID: 29729984   DOI: 10.1016/j.bmc.2018.03.037

Abstract

The argyrins are a family of non-ribosomal peptides that exhibits different biological activities through only small structural changes. Ideally, a biologically active molecule can be tracked and observed in a variety of biological and clinical settings in a non-invasive manner. As a step towards this goal, we report here a chemical synthesis of unnatural deep blue amino acid β-(1-azulenyl)-l alanine with different fluorescence and photophysical properties, which allows a spectral separation from the native tryptophan signal. This might be especially useful for cell localization studies and visualizing the targeted proteins. In particular, the synthesis of β-(1-azulenyl)-l alanine was achieved through a Negishi coupling which proved to be a powerful tool for the synthesis of unnatural tryptophan analogs. Upon β-(1-azulenyl)-l alanine incorporation into argyrin C, deep blue octapeptide variant was spectrally and structurally characterized.


Azulene-Derived Fluorescent Probe for Bioimaging: Detection of Reactive Oxygen and Nitrogen Species by Two-Photon Microscopy

Lloyd C Murfin, Maria Weber, Sang Jun Park, Won Tae Kim, Carlos M Lopez-Alled, Claire L McMullin, Fabienne Pradaux-Caggiano, Catherine L Lyall, Gabriele Kociok-Köhn, Jannis Wenk, Steven D Bull, Juyoung Yoon, Hwan Myung Kim, Tony D James, Simon E Lewis
PMID: 31773957   DOI: 10.1021/jacs.9b09813

Abstract

Two-photon fluorescence microscopy has become an indispensable technique for cellular imaging. Whereas most two-photon fluorescent probes rely on well-known fluorophores, here we report a new fluorophore for bioimaging, namely azulene. A chemodosimeter, comprising a boronate ester receptor motif conjugated to an appropriately substituted azulene, is shown to be an effective two-photon fluorescent probe for reactive oxygen species, showing good cell penetration, high selectivity for peroxynitrite, no cytotoxicity, and excellent photostability.


Azulene-based compounds for targeting orexin receptors

Teppo O Leino, Ainoleena Turku, Jari Yli-Kauhaluoma, Jyrki P Kukkonen, Henri Xhaard, Erik A A Wallén
PMID: 30077889   DOI: 10.1016/j.ejmech.2018.07.040

Abstract

A library of 70 000 synthetically accessible azulene-based compounds was virtually screened at the OX
receptor. Based on the results, a series of azulene derivatives was synthesized and the binding to and activation of both orexin receptor subtypes were assessed. Two most promising binders were determined to have inhibition constants in the 3-9 μM range and two other compounds showed weak OX
receptor agonism. Furthermore, three compounds exhibited a concentration-dependent potentiation of the response to orexin-A at the OX
but not the OX
receptors. Altogether this data opens new approaches for further development of antagonists, agonists, and potentiators of orexin response based on the azulene scaffold.


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